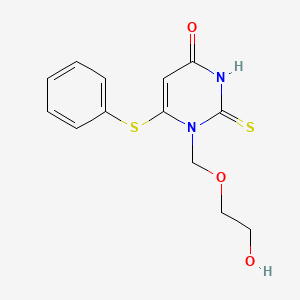![molecular formula C21H27N5O3 B12925595 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, and an azabicyclo[3.2.1]octane moiety, which is known for its rigidity and unique spatial arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the azabicyclo[3.2.1]octane moiety. One common approach is to start with a suitable pyrimidine precursor and perform a series of functional group transformations to introduce the amino and methoxy groups. The azabicyclo[3.2.1]octane moiety can be introduced via a cyclization reaction, often using a suitable cyclizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
化学反应分析
Types of Reactions
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[32
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: It may serve as a probe to study biological processes, particularly those involving pyrimidine-containing molecules.
Medicine: Due to its structural similarity to known bioactive compounds, it may have potential as a therapeutic agent or a lead compound for drug development.
作用机制
The mechanism of action of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo[3.2.1]octane moiety can provide steric hindrance and rigidity, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Amino-4-methoxyphenol: This compound shares the amino and methoxy groups but lacks the pyrimidine ring and azabicyclo[3.2.1]octane moiety.
N-(3,4-Dimethoxyphenethyl)acetamide: This compound has a similar methoxybenzyl group but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide lies in its combination of a pyrimidine ring and an azabicyclo[3.2.1]octane moiety, which provides a distinct spatial arrangement and potential for specific interactions with biological targets.
属性
分子式 |
C21H27N5O3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
2-amino-4-methoxy-N-[(1R,5S)-8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-5-3-4-13(8-17)12-26-15-6-7-16(26)10-14(9-15)24-19(27)18-11-23-21(22)25-20(18)29-2/h3-5,8,11,14-16H,6-7,9-10,12H2,1-2H3,(H,24,27)(H2,22,23,25)/t14?,15-,16+ |
InChI 键 |
LYJRVGWEJYAAIZ-MQVJKMGUSA-N |
手性 SMILES |
COC1=CC=CC(=C1)CN2[C@@H]3CC[C@H]2CC(C3)NC(=O)C4=CN=C(N=C4OC)N |
规范 SMILES |
COC1=CC=CC(=C1)CN2C3CCC2CC(C3)NC(=O)C4=CN=C(N=C4OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



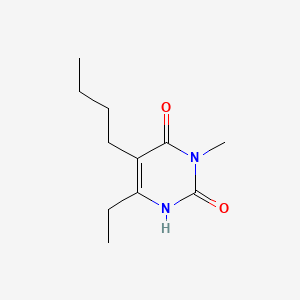
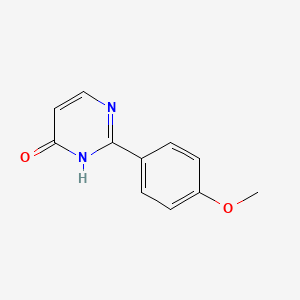
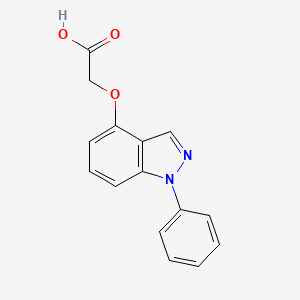
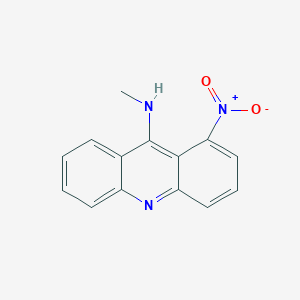
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
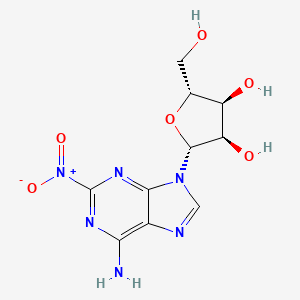

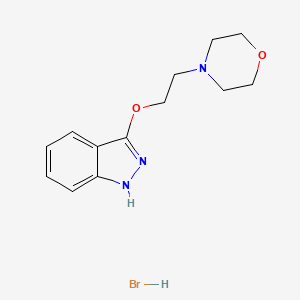
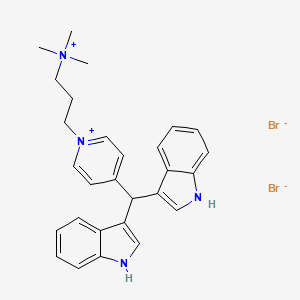
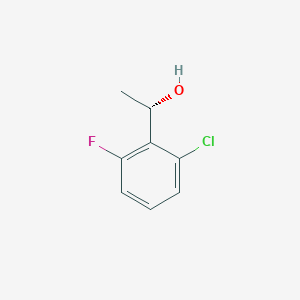
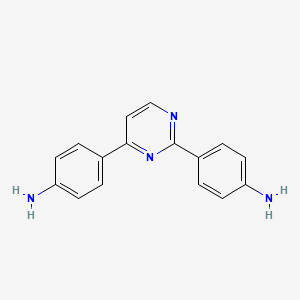
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)
